Cas no 19131-06-7 (1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose)

1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose is a protected carbohydrate derivative widely used in synthetic organic chemistry. Its key structural features include isopropylidene groups at the 1,2- and 5,6-positions, which enhance stability and control reactivity, while the 3-O-tosyl group serves as a versatile leaving group for nucleophilic substitution. This compound is particularly valuable in the synthesis of complex sugars, nucleosides, and glycoconjugates due to its selective functionalization potential. The rigid furanose ring conformation further facilitates stereocontrolled transformations. Its high purity and well-defined reactivity make it a reliable intermediate for glycosylation and other selective modifications in carbohydrate chemistry.
1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose structure
19131-06-7 structure
Product Name:1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose
CAS No:19131-06-7
MF:C19H26O8S
MW:414.469945430756
CID:858346
Update Time:2025-06-11

1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose Chemical and Physical Properties

Names and Identifiers

    • 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose
    • 1,2:5,6-Bis-O-(1-Methylethylidene)-α-D-gulofuranose 4-Methylbenzenesulfonate
    • 1,2,5,6-di-O-isopropylidene-3-O-(p-toluenesulfonyl)-α-D-allofuranose
    • 1,2:5,6-DI-O-ISOPROPYLIDENE-3-O-TOSYL-A-D-GULOFURANOSE
    • 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-Alpha-D-gulofuranose
    • Inchi: 1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)27-15-14(13-10-22-18(2,3)24-13)23-17-16(15)25-19(4,5)26-17/h6-9,13-17H,10H2,1-5H3/t13?,14-,15?,16?,17+/m0/s1
    • InChI Key: FOVFLADZRUACHW-NNSQQDGLSA-N
    • SMILES: [C@@H]1(C2OC(C)(C)OC2)O[C@@H]2OC(C)(C)OC2C1OS(=O)(=O)c1ccc(C)cc1

Computed Properties

  • Exact Mass: 414.13500

Experimental Properties

  • PSA: 97.90000
  • LogP: 3.17760

1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose Pricemore >>

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Additional information on 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose

1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose (CAS No. 19131-06-7): A Comprehensive Overview

1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose (CAS No. 19131-06-7) is a sophisticated carbohydrate derivative that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features and its potential applications in various scientific and industrial processes.

The chemical structure of 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose consists of a six-carbon sugar backbone (α-D-gulofuranose) with specific functional groups attached. The isopropylidene groups at the 1,2 and 5,6 positions provide protection to the hydroxyl groups, while the tosyl group at the 3-position serves as a leaving group for subsequent chemical transformations. This combination of functional groups makes it an ideal intermediate for the synthesis of complex carbohydrates and glycosides.

In recent years, 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose has been extensively studied for its role in carbohydrate chemistry and its potential applications in drug development. One of the key areas of interest is its use as a building block in the synthesis of glycosides and other carbohydrate derivatives. These compounds are crucial in various biological processes, including cell signaling, immune responses, and the formation of complex biomolecules.

The protective groups in 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose allow for selective deprotection and functionalization, making it a versatile starting material for synthetic chemists. For instance, the tosyl group can be readily replaced with other functional groups through nucleophilic substitution reactions, enabling the synthesis of a wide range of glycosides with diverse biological activities.

Recent advancements in carbohydrate chemistry have highlighted the importance of 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose in the development of novel therapeutic agents. One notable application is in the synthesis of glycomimetics—molecules that mimic the structure and function of natural carbohydrates. Glycomimetics have shown promise in treating various diseases, including infectious diseases and cancer, by modulating specific biological pathways.

In addition to its role in drug development, 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose has also been utilized in the study of carbohydrate-protein interactions. These interactions are fundamental to many biological processes and are often targeted in drug design. By synthesizing and characterizing derivatives of this compound, researchers can gain insights into the mechanisms underlying these interactions and develop more effective therapeutic strategies.

The synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose typically involves several steps to achieve the desired protected sugar structure. The initial step often involves the protection of hydroxyl groups using isopropylidene reagents. Subsequently, the introduction of the tosyl group at the 3-position is achieved through tosylation reactions. These synthetic routes have been optimized over time to improve yields and reduce side reactions.

The physical properties of 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose, such as its solubility and stability under various conditions, are also important considerations for its practical applications. For instance, its solubility in common organic solvents like dichloromethane and dimethylformamide makes it suitable for use in a wide range of chemical reactions. Additionally, its stability under mild reaction conditions ensures that it can be handled without significant degradation.

In conclusion, 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-gulofuranose (CAS No. 19131-06-7) is a valuable compound with a wide range of applications in organic chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an essential building block for the synthesis of complex carbohydrates and glycosides. As research continues to advance in this field, it is likely that new applications for this compound will be discovered, further solidifying its importance in scientific and industrial contexts.

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